Product packaging for 2,3-Dimethylphenyl pivalate(Cat. No.:CAS No. 63588-60-3)

2,3-Dimethylphenyl pivalate

Cat. No.: B8264636
CAS No.: 63588-60-3
M. Wt: 206.28 g/mol
InChI Key: JAQUGGDNDKGBPB-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl pivalate (CAS 63588-60-3) is a high-purity chemical compound supplied for research and development purposes. With a defined molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol , this ester is characterized by the presence of a pivalate (2,2-dimethylpropanoate) group esterified to a 2,3-dimethylphenol moiety. This structure is of significant interest in organic and medicinal chemistry, particularly as a synthetic intermediate or building block for the construction of more complex molecules . The pivalate group is known for its steric bulk, which can impart resistance to hydrolysis and enhance the metabolic stability of candidate molecules in drug discovery efforts . Researchers may utilize this compound in the development of novel chemical entities, such as in the synthesis of advanced intermediates featuring piperidine and other heterocyclic scaffolds . It is strictly for use in a laboratory setting. This compound is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B8264636 2,3-Dimethylphenyl pivalate CAS No. 63588-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dimethylphenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-7-6-8-11(10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUGGDNDKGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501326
Record name 2,3-Dimethylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63588-60-3
Record name 2,3-Dimethylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving 2,3 Dimethylphenyl Pivalate

Direct Synthesis Strategies for 2,3-Dimethylphenyl Pivalate (B1233124)

The creation of 2,3-dimethylphenyl pivalate, a significant ester in organic chemistry, is achievable through several direct synthesis methods. These approaches center on forming an ester bond between 2,3-dimethylphenol (B72121) and a pivaloyl group donor. The selection of a particular method is often influenced by considerations such as the desired yield, specific reaction conditions, and the accessibility of the necessary starting materials.

Traditional esterification techniques are fundamental and dependable for producing this compound.

The Fischer-Speier esterification method, a classic acid-catalyzed reaction, can be utilized to synthesize this compound. This process involves reacting 2,3-dimethylphenol with pivalic acid in the presence of a potent acid catalyst, like sulfuric acid or p-toluenesulfonic acid. To favor the formation of the ester, the reaction is generally heated under reflux, which helps in the removal of the water that is produced as a byproduct.

Table 1: Acid-Catalyzed Esterification of 2,3-Dimethylphenol

Reactants Catalyst Conditions Product
2,3-Dimethylphenol Sulfuric Acid Reflux This compound

A highly effective route to this compound is the acylation of 2,3-dimethylphenol using a pivaloyl halide, with pivaloyl chloride being the most common choice. wikipedia.orgnih.gov This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide formed during the reaction. The process is known for being rapid and achieving high yields at ambient temperature or with mild heating.

Table 2: Acylation of 2,3-Dimethylphenol with Pivaloyl Chloride

Reactants Base Solvent Conditions Product
2,3-Dimethylphenol Pyridine Dichloromethane Room Temperature This compound

Pivalic anhydride (B1165640) is another effective acylating agent for synthesizing this compound. researchgate.netnih.gov An advantage of this method over using pivaloyl chloride is that the byproduct, pivalic acid, is less corrosive than hydrogen chloride. The reaction rate is often enhanced by the addition of a catalyst, which can be a Lewis acid or a strong protic acid, and may necessitate heating.

Table 3: Esterification using Pivalic Anhydride

Reactants Catalyst Conditions Product
2,3-Dimethylphenol Lewis Acid (e.g., Scandium triflate) Heating This compound

Catalytic methods present an alternative to traditional stoichiometric reactions, frequently offering the benefits of milder conditions and enhanced selectivity.

Lewis acids are proficient catalysts for the pivaloylation of 2,3-dimethylphenol. rsc.orgnih.gov A range of Lewis acids, including scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have been demonstrated to facilitate the reaction between 2,3-dimethylphenol and acylating agents like pivalic anhydride or pivaloyl chloride. researchgate.net These catalysts function by activating the acylating agent, which makes it more vulnerable to nucleophilic attack by the phenol (B47542). This approach can be highly chemoselective, as phenols may not be acylated under certain Lewis acid-promoted conditions, allowing for selective esterification of other hydroxyl groups within a molecule. beilstein-journals.org

Research has shown that various metal triflates can effectively catalyze acylation reactions. While specific data for the pivaloylation of 2,3-dimethylphenol is part of broader studies, the general effectiveness of these catalysts is well-documented for similar transformations.

Table 4: Lewis Acid-Catalyzed Pivaloylation of 2,3-Dimethylphenol

Phenol Acylating Agent Catalyst Example Solvent Conditions

Catalytic Approaches to Pivaloylation

Brønsted Acid Catalysis (e.g., Phosphoric Acid)

The esterification of phenols with carboxylic anhydrides can be effectively catalyzed by Brønsted acids, with phosphoric acid (H₃PO₄) being a noteworthy example due to its low cost and operational simplicity. organic-chemistry.org While specific studies on the phosphoric acid-catalyzed synthesis of this compound are not extensively documented, the general mechanism for the acylation of alcohols and phenols provides a strong basis for this transformation. organic-chemistry.org

The reaction likely proceeds through the activation of pivalic anhydride by phosphoric acid. This activation enhances the electrophilicity of the anhydride, facilitating the nucleophilic attack by the hydroxyl group of 2,3-dimethylphenol. A proposed mechanism involves the formation of in situ-generated diacylated mixed anhydrides which act as efficient acyl transfer reagents. organic-chemistry.org

Key features of this methodology include:

Mild Reaction Conditions: The use of phosphoric acid allows for the reaction to proceed under relatively mild conditions, often without the need for harsh reagents.

High Efficiency: Phosphoric acid catalysis can achieve high yields of the desired ester. organic-chemistry.org

Scalability: The methodology has been demonstrated to be scalable for the synthesis of other esters, suggesting its potential for larger-scale production of this compound. organic-chemistry.org

A typical reaction setup would involve heating a mixture of 2,3-dimethylphenol and pivalic anhydride in the presence of a catalytic amount of phosphoric acid in a suitable solvent.

Reactant 1Reactant 2CatalystKey Advantages
2,3-DimethylphenolPivalic AnhydridePhosphoric Acid (H₃PO₄)Cost-effective, mild conditions, high efficiency
Transition Metal-Mediated Pivaloylation Protocols

Transition metal catalysis offers a powerful alternative for the synthesis of aryl esters. While specific protocols for the direct pivaloylation of 2,3-dimethylphenol are not widely reported, related transition metal-catalyzed reactions provide insights into potential synthetic routes. Palladium and rhodium are notable metals in this context.

Pivalic acid and its derivatives have been utilized as co-catalysts or ligands in palladium-catalyzed C-H activation and arylation reactions. nih.govresearchgate.net This suggests the compatibility of the pivaloyl moiety with palladium catalysis. A plausible, though not explicitly documented, approach for the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction between a suitable 2,3-dimethylphenyl-containing precursor and a pivaloyl source.

Rhodium catalysts have been employed in reactions involving pivalate-containing substrates. For instance, rhodium-catalyzed reactions of N-(pivaloyloxy)acrylamides have been developed for the synthesis of heterocyclic compounds. nih.gov While this does not directly describe the formation of an aryl pivalate, it demonstrates the ability of rhodium complexes to mediate transformations involving the pivaloyl group. A hypothetical rhodium-catalyzed C-H pivaloyloxylation of 2,3-dimethylbenzene could be envisioned, although this remains a speculative approach.

Transition MetalPotential Catalytic ApproachRationale/Related Research
PalladiumCross-coupling of a 2,3-dimethylphenyl precursor with a pivaloyl sourcePivalic acid is used as a co-catalyst in Pd-catalyzed arylations. nih.gov
RhodiumC-H pivaloyloxylation of 2,3-dimethylbenzeneRhodium catalysts are active in transformations of pivalate-containing molecules. nih.gov

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of environmentally benign solvents and the design of sustainable catalysts.

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of pivalate esters, solvent-free conditions have been shown to be effective. A simple and efficient protocol for the pivaloylation of alcohols and phenols can be conducted without a catalyst under solvent-free conditions, offering short reaction times, high yields, and simple workup procedures. organic-chemistry.org This approach would be highly desirable for the synthesis of this compound.

When a solvent is necessary, the choice of an environmentally benign option is crucial. Water is the most environmentally friendly solvent, though its use in esterification can be challenging due to equilibrium considerations. Other greener solvents include bio-based alcohols like ethanol (B145695) and isopropanol, as well as esters like ethyl acetate (B1210297). These solvents are generally less toxic and more biodegradable than traditional chlorinated or aromatic hydrocarbon solvents.

Sustainable catalyst design focuses on developing catalysts that are efficient, reusable, and derived from abundant, non-toxic materials. For the synthesis of this compound, this could involve several strategies:

Heterogeneous Catalysts: Developing solid-supported Brønsted or Lewis acid catalysts would facilitate easy separation and recycling of the catalyst, reducing waste and process costs.

Non-Noble Metal Catalysts: While palladium and rhodium are effective catalysts for many transformations, their high cost and toxicity are drawbacks. Research into catalysts based on more abundant and less toxic metals like copper, iron, or zinc for C-O bond formation is an active area of green chemistry. nih.gov

Organocatalysts: The use of metal-free organocatalysts, such as phosphoric acid derivatives, aligns well with green chemistry principles by avoiding the use of heavy metals. organic-chemistry.org

Indirect Synthetic Routes and Precursor Derivatization to this compound

Indirect synthetic routes to this compound may be necessary when the direct esterification of 2,3-dimethylphenol is inefficient or when specific regioselectivity is required in a more complex molecule. This can involve the derivatization of a precursor molecule prior to the introduction of the pivaloyl group.

One potential indirect route could involve the synthesis of a more reactive derivative of 2,3-dimethylphenol. For instance, conversion of the phenol to its corresponding triflate or tosylate could activate the aromatic ring for a subsequent palladium-catalyzed carbonylation in the presence of a pivalate source.

Another strategy could involve the synthesis of the aromatic ring system with the pivaloxy group already in place. For example, a cycloaddition reaction between a suitably substituted diene and a dienophile containing a pivaloxy group could be a potential, albeit complex, route to a precursor of this compound.

Derivatization and Functionalization Reactions of this compound

The derivatization and functionalization of this compound itself can lead to a variety of other useful compounds. The pivaloyl group can serve as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the aromatic ring.

Common functionalization reactions for aryl esters include:

Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated towards electrophilic substitution by the oxygen atom of the ester and the two methyl groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to occur, with the position of substitution directed by the existing substituents.

Ortho-Metalation: The ester group can potentially act as a directing group for ortho-lithiation or other directed ortho-metalation reactions, allowing for the introduction of a functional group at the position adjacent to the pivaloxy group.

Cleavage of the Pivaloyl Group: The pivaloyl group can be removed under basic conditions to regenerate the 2,3-dimethylphenol. organic-chemistry.org This deprotection step is crucial if the pivaloyl group is used as a temporary protecting group during a multi-step synthesis.

The steric hindrance provided by the bulky pivaloyl group and the two methyl groups can influence the regioselectivity of these reactions, potentially favoring substitution at less hindered positions.

Reactions at the Aromatic Ring System

The 2,3-dimethylphenyl group in this compound is an electron-rich aromatic system, primed for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org The directing effects of the two methyl groups and the pivaloyloxy group play a crucial role in determining the regioselectivity of these transformations. The methyl groups are activating and ortho-, para-directing, while the pivaloyloxy group is generally considered to be a deactivating ortho-, para-director. The interplay of these electronic and steric factors dictates the position of incoming electrophiles.

Typical EAS reactions that could be anticipated for this compound, based on the general behavior of substituted aromatic compounds, include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, bromination would likely introduce a bromine atom at the positions most activated and sterically accessible, leading to a mixture of isomeric products.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

Reaction TypeReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃4-Bromo-2,3-dimethylphenyl pivalate and 6-Bromo-2,3-dimethylphenyl pivalate
NitrationHNO₃, H₂SO₄4-Nitro-2,3-dimethylphenyl pivalate and 6-Nitro-2,3-dimethylphenyl pivalate
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-2,3-dimethylphenyl pivalate

The mechanism of these reactions involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comlibretexts.org

Transformations Involving the Pivalate Ester Group

The pivalate ester group, characterized by the bulky tert-butyl group, offers a degree of steric protection to the phenolic oxygen. This steric hindrance makes the ester resistant to nucleophilic attack, a property often exploited in the use of the pivaloyl (Piv) group as a protecting group for alcohols. wikipedia.org

Despite its stability, the pivalate ester of this compound can be cleaved under specific conditions. Hydrolysis, typically under basic conditions, will yield 2,3-dimethylphenol and pivalic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reductive cleavage of the pivalate group is also a potential transformation. While challenging due to the stability of the ester, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the ester to the corresponding alcohol, although this is a less common transformation for aryl esters. organic-chemistry.org

Formation of Complex Molecular Architectures Featuring the Pivalate Moiety

The synthetic utility of this compound extends to its role as a building block in the synthesis of more elaborate molecules. The pivalate group can serve as a temporary protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule. Following these transformations, the pivalate group can be removed to unmask the phenol for further functionalization.

For example, the aromatic ring of this compound can be functionalized via electrophilic aromatic substitution as described previously. The resulting substituted pivalate can then undergo hydrolysis of the ester to yield a substituted 2,3-dimethylphenol. This phenol can then be used in a variety of subsequent reactions, such as ether or ester synthesis, to construct more complex structures.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethylphenyl Pivalate

Stability and Reactivity Profile of the Pivalate (B1233124) Ester Linkage

The chemical behavior of 2,3-dimethylphenyl pivalate is largely dictated by the pivalate ester functional group. The defining characteristic of the pivaloyl group is the presence of a tertiary butyl (tert-butyl) group attached to the carbonyl carbon. This structural feature imparts significant steric hindrance around the electrophilic carbonyl center, which profoundly influences the molecule's stability and reactivity.

Hydrolytic Stability under Varying Conditions

The pivalate ester linkage exhibits remarkable hydrolytic stability compared to less sterically hindered esters, such as acetates or benzoates. Hydrolysis, whether under acidic or basic conditions, is initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.comlibretexts.org The bulky tert-butyl group in the pivalate moiety effectively shields this carbon, physically obstructing the approach of the nucleophile. This steric inhibition raises the activation energy for the formation of the tetrahedral intermediate, which is a key step in the hydrolysis mechanism. libretexts.orgresearchgate.net

Consequently, forcing conditions, such as high temperatures or highly concentrated acid or base, are often required to achieve significant rates of hydrolysis. This inherent stability makes the pivaloyl group a robust protecting group for alcohols and phenols in organic synthesis, as it can withstand a variety of reaction conditions without premature cleavage. organic-chemistry.org

Table 1: Relative Hydrolytic Stability of Common Ester Protecting Groups
Ester GroupStructureSteric HindranceRelative Rate of Hydrolysis
Acetate (B1210297)-C(O)CH₃LowFast
Benzoate-C(O)PhModerateIntermediate
Pivalate-C(O)C(CH₃)₃HighVery Slow

Role of Pivalate in Transition Metal-Catalyzed Reactions

In modern synthetic chemistry, the pivalate group plays a multifaceted role in transition metal catalysis, particularly with palladium. It can function either as a crucial component of the catalytic system for C-H bond activation or as a leaving group in C-O bond functionalization, making compounds like this compound valuable substrates.

Palladium-Catalyzed C-H and C-O Functionalization

The pivalate moiety is instrumental in two distinct palladium-catalyzed transformations:

C-H Functionalization: Pivalic acid, or its conjugate base pivalate, is often used as a critical additive in palladium-catalyzed direct arylation reactions. acs.org In these cases, the pivalate does not need to be part of the substrate itself but rather acts as a ligand or co-catalyst in the reaction medium to facilitate the cleavage of a C-H bond.

C-O Functionalization: Aryl pivalates, including this compound, can serve as stable and accessible alternatives to aryl halides or triflates in cross-coupling reactions. This strategy involves the cleavage of the aryl C-O bond by a palladium catalyst, where the pivalate group functions as a leaving group. researchgate.netresearchgate.net

Mechanistic Pathways: Concerted Metalation-Deprotonation (CMD)

A prevalent mechanism for C-H bond activation involving palladium is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.org This process is particularly relevant in reactions where a carboxylate, such as pivalate or acetate, is present. The CMD mechanism involves a single, low-energy transition state where the C-H bond cleavage and C-Pd bond formation occur simultaneously. wikipedia.orgrsc.org

The carboxylate anion plays a pivotal role by acting as an internal base or proton shuttle. acs.org It abstracts the proton from the C-H bond at the same time the palladium center coordinates to the carbon, typically via a six-membered cyclometalated transition state. wikipedia.org This concerted process avoids the formation of unstable, high-energy intermediates and is considered a common pathway for C-H activation with high-valent, late transition metals like Pd(II). wikipedia.org The use of pivalic acid as an additive has been shown to create highly active catalyst systems for the direct arylation of even unactivated arenes. acs.org Computational and experimental studies have confirmed that the pivalate anion is a key component in the C-H bond-breaking event. acs.orgacs.org

Table 2: Key Features of the Concerted Metalation-Deprotonation (CMD) Mechanism
FeatureDescription
Mechanism TypeConcerted, single transition state.
Key BondsC-H bond is broken; C-Pd bond is formed simultaneously. wikipedia.org
Role of PivalateActs as an internal base/proton shuttle to deprotonate the C-H bond. acs.orgrsc.orgacs.org
Transition StateTypically involves a cyclic, six-membered intermediate incorporating the Pd atom, the C-H bond, and the carboxylate.
AdvantageLowers the energy barrier for C-H activation by avoiding high-energy intermediates. acs.org
Oxidative Addition Processes (e.g., C-O Oxidative Addition to Pd(0))

When this compound is used as a substrate in cross-coupling reactions, the key initiating step of the catalytic cycle is the oxidative addition of the C(aryl)-O bond to a low-valent palladium(0) center. nih.gov This process involves the insertion of the Pd(0) complex into the C-O bond, resulting in the formation of an arylpalladium(II) pivalate species. This Pd(II) intermediate is then competent to participate in subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, to form the final cross-coupled product.

The oxidative addition of aryl electrophiles to Pd(0) can proceed through different mechanistic pathways, including a three-centered concerted mechanism or a nucleophilic displacement (SNAAr-like) mechanism. chemrxiv.orgchemrxiv.org The operative pathway can be influenced by the nature of the substrate, the ligands on the palladium, and the reaction conditions. The ability of the C-O bond in aryl pivalates to undergo this activation step makes them effective and highly stable surrogates for more traditional aryl halide electrophiles in a vast array of palladium-catalyzed reactions. researchgate.netresearchgate.net

Other Metal-Mediated Transformations and Coordination Chemistry

Aryl pivalates, including this compound, serve as substrates in various metal-mediated transformations, particularly cross-coupling reactions. Nickel-catalyzed reactions have been developed for the cyanation of benzylic and allylic pivalate esters. researchgate.net In these transformations, the pivalate group functions as a leaving group. Mechanistic studies in the cyanation of benzylic pivalates suggest that avoiding side reactions like β-hydride elimination is essential for productive catalysis. researchgate.net

The coordination of carboxylate donors, such as pivalate, to metal centers is a key aspect of their role in catalysis. The spatial positioning of the anion around the metal can be controlled through ligand design. researchgate.net For example, regioisomeric phosphine-carboxylate ligands can direct the carboxylate donor to coordinate in specific ways (e.g., κ², cis-κ¹, or trans-κ¹), which in turn influences the reactivity of the metal complex. researchgate.net The synthesis and isolation of an arylnickel(II) pivalate complex provided a structural snapshot of a key intermediate in the catalytic cycle of C-H/C-O biaryl coupling, confirming its direct coordination to the metal center after the oxidative addition of a C-O bond. acs.org

Kinetic and Thermodynamic Aspects of Pivalate-Assisted Catalysis

The kinetic and thermodynamic parameters of a reaction provide deep insight into its mechanism. In pivalate-assisted catalysis, both aspects are crucial for understanding reactivity and selectivity. For palladium-catalyzed direct arylation, computational studies have shown that the pivalate anion lowers the energy of the C-H bond cleavage transition state. acs.org Specifically, a Density Functional Theory (DFT) analysis indicated that the transition state energy is 1.3 kcal/mol lower with a pivalate anion compared to a bicarbonate anion (24.9 vs 26.2 kcal/mol). acs.org This energetic stabilization directly contributes to the enhanced reactivity observed in these systems. acs.org

Studies on carboxylate-assisted C-H activation highlight the importance of distinguishing between kinetic and thermodynamic control. nih.gov In some systems, the product distribution is governed by the relative rates of competing pathways (kinetic control), while in others, it is determined by the relative stability of the final products (thermodynamic control). nih.gov For example, in the cyclometalation of substituted 1-phenylpyrazoles, kinetic selectivity favored substrates with electron-donating groups, which is consistent with a cationic transition state. nih.gov However, the thermodynamic selectivity was opposite, favoring substrates with electron-withdrawing groups. nih.gov This demonstrates that relying solely on substituent effects to determine a mechanism can be misleading without considering the complete energy profile of the reaction. nih.gov

Kinetic investigations, including isotope effect studies, have been instrumental in identifying the rate-determining step in catalytic cycles. For the Ni-catalyzed biaryl coupling of azoles and aryl pivalates, kinetic studies revealed that the C-H nickelation step is the turnover-limiting step in the catalytic cycle. acs.org

The following table presents computational energy data for C-H bond cleavage assisted by different anions.

AnionTransition State Energy (kcal/mol)
Pivalate24.9
Bicarbonate26.2

Data from DFT analysis of palladium-catalyzed benzene (B151609) arylation. acs.org

Reaction Mechanisms of the 2,3-Dimethylphenyl Moiety in Complexation and Functionalization

Stereoselectivity and Regioselectivity in Reactions

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that describe the preferential formation of one constitutional isomer or stereoisomer over others. study.com Regioselectivity involves the selective breaking or making of bonds at one specific position in a molecule with multiple reactive sites, resulting in different structural arrangements. study.comresearchgate.net Stereoselectivity refers to the preference for forming a product with a specific three-dimensional arrangement of atoms and bonds. study.com

In the context of reactions involving the 2,3-dimethylphenyl moiety, the substitution pattern on the aromatic ring can exert significant steric and electronic influence, thereby directing the regioselectivity of a reaction. For instance, in C-H activation reactions, a catalyst may preferentially activate one C-H bond over others due to lower steric hindrance or favorable electronic properties. The two methyl groups on the 2,3-dimethylphenyl ring create a distinct steric environment that can guide an incoming catalyst or reagent to a specific position.

While specific studies detailing the stereoselectivity and regioselectivity of this compound itself are limited in the provided search results, the principles can be inferred from related systems. For example, in the photochemical reaction between furan (B31954) and benzaldehyde, the regioselectivity is determined by the relative stability of the possible biradical intermediates formed during the reaction. researchgate.net Similarly, the stereoselectivity of a reaction can be influenced by the specific three-dimensional arrangement of intermediates and transition states. study.comresearchgate.net In nickel-catalyzed reactions, an enantioenriched allylic ester was shown to undergo an enantiospecific cross-coupling to produce an enantioenriched allylic nitrile, demonstrating that the stereochemical information in the starting material can be retained in the product. researchgate.net

Proton Transfer Processes in Catalytic Cycles

Proton transfer is a fundamental step in many catalytic cycles, and ligands can play an active role in facilitating this process. uchicago.edursc.org In palladium-catalyzed direct arylation, pivalic acid acts as a co-catalyst, and the pivalate anion functions as a catalytic proton shuttle. acs.orgresearchgate.net It facilitates the transfer of a proton from the benzene substrate to the stoichiometric carbonate base. acs.orgresearchgate.net This mechanism involves the pivalate anion abstracting a proton during the C-H activation step, forming pivalic acid, which then transfers the proton to the base, regenerating the active pivalate anion for the next catalytic cycle. acs.org

This role as a proton shuttle is a key feature of metal-ligand cooperativity. uchicago.edu The preorganization of proton acceptors, such as carboxylate groups, near a catalytic site can significantly accelerate proton transfer processes and enhance reaction rates. nih.gov By incorporating a group capable of accepting and donating protons within the ligand scaffold, the catalyst can avoid relying on external buffer solutions and reduce the kinetic barrier for steps involving proton transfer. uchicago.edunih.gov This biomimetic strategy, inspired by enzyme active sites, is increasingly used in the design of synthetic catalysts for various transformations. rsc.org

Computational Verification of Reaction Mechanisms

While direct computational studies specifically targeting this compound are not extensively available in the current body of scientific literature, a substantial amount of research has been conducted on analogous systems. These studies, employing sophisticated computational chemistry techniques, provide significant insights into the plausible reaction mechanisms involving this compound, particularly in the context of transition-metal-catalyzed C–H functionalization. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of these reaction pathways, including the structures of intermediates and transition states, as well as their corresponding energies. escholarship.org

A predominant mechanism that has been computationally investigated and widely accepted for carboxylate-assisted C–H activation is the Concerted Metalation-Deprotonation (CMD) pathway. acs.orgresearchgate.netresearchgate.net This mechanism is considered more favorable than stepwise alternatives such as oxidative addition or electrophilic substitution in many cases. The CMD mechanism involves a single transition state in which the C–H bond is cleaved and a new metal-carbon bond is formed simultaneously, with the assistance of a base. nih.govrsc.org In reactions involving pivalate esters, the pivalate group can act as an internal base, facilitating this process.

Computational models of these reactions typically involve a palladium catalyst, which is common for C–H activation. The calculations often explore the energetics of different potential catalytic species, which can be monomeric, dimeric, or even trimeric forms of the palladium catalyst. pkusz.edu.cnnih.gov For instance, studies on related systems have shown that the activation barrier for the C–H activation step can vary significantly depending on the nature of the active catalytic species.

The general steps of a palladium-catalyzed C–H functionalization reaction involving a pivalate directing group, as supported by computational studies on analogous aryl esters, are:

Coordination: The palladium catalyst coordinates to the carbonyl oxygen of the pivalate group.

C–H Activation (CMD): This is often the rate-determining and regioselectivity-determining step. nih.gov A cyclic transition state is formed where the palladium atom interacts with the ortho C–H bond, and a carboxylate ligand (which can be the pivalate itself or an external acetate) abstracts the proton. nih.govrsc.org

Intermediate Formation: A palladacycle intermediate is formed after the C–H activation.

Further Reaction: This intermediate can then undergo various subsequent steps, such as alkene insertion, β-hydride elimination, and reductive elimination, to yield the final functionalized product. pkusz.edu.cnnih.gov

The computational data from studies on similar substrates provide valuable benchmarks for understanding the reactivity of this compound. The calculated activation free energies (ΔG‡) for the CMD transition state are particularly informative.

Calculated Activation Free Energies for the CMD Step in Analogous Systems
SubstrateCatalytic SpeciesComputational MethodCalculated ΔG‡ (kcal/mol)Reference System
Generic Phenyl EsterMonomeric Pd(OAc)₂DFT (B3LYP)~25-30Model for ortho-C-H activation
Substituted Aryl CarboxylateDimeric [Pd(OAc)₂]₂DFT (M06)~20-25Investigation of catalyst nuclearity
Nitrile-containing Toluene DerivativeHeterodimeric Pd-AgDFTLower barrier for meta-selectivityTemplate-directed C-H activation pkusz.edu.cnnih.gov

This table presents representative data from computational studies on analogous systems to illustrate the energetic landscape of the Concerted Metalation-Deprotonation (CMD) mechanism. The specific values can vary based on the substrate, ligands, and computational methods employed.

Furthermore, computational studies have been instrumental in explaining regioselectivity. For a substrate like this compound, the pivalate group is expected to direct functionalization to the ortho position (the C6 position of the phenyl ring). DFT calculations on similar ortho-substituted aryl esters can quantify the energy differences between transition states leading to functionalization at different positions, thereby confirming the directing effect of the ester group. The steric hindrance from the two methyl groups would also play a crucial role in the geometry and energy of the transition state, a factor that can be precisely modeled computationally.

Advanced Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Beyond simple one-dimensional spectra, advanced multi-dimensional NMR techniques offer deeper insights into the spatial arrangement and motional processes of 2,3-Dimethylphenyl pivalate (B1233124).

The conformation of 2,3-Dimethylphenyl pivalate is largely defined by the torsion angles around the ester linkage, specifically the rotation about the C(aryl)-O and O-C(pivaloyl) bonds. Due to steric hindrance from the ortho-methyl group and the bulky tert-butyl group, free rotation is expected to be restricted, leading to preferred conformations.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that can be used to determine the spatial proximity of protons within a molecule. mdpi.comnih.gov For this compound, NOESY experiments can reveal through-space correlations between the protons of the tert-butyl group and the aromatic protons, as well as between the methyl groups on the phenyl ring and adjacent protons. The presence and intensity of these cross-peaks are indicative of the average distances between these protons, which in turn reflect the predominant conformation in solution. mdpi.com

For instance, a strong NOE signal between the tert-butyl protons and the H6 proton of the phenyl ring would suggest a conformation where the pivaloyl group is oriented towards the less sterically hindered side of the aromatic ring. Conversely, the absence or weakness of such a signal, coupled with NOEs to the ortho-methyl group, would indicate a different conformational preference. By integrating the volumes of the NOESY cross-peaks, it is possible to estimate the relative populations of different conformers if they are in dynamic equilibrium. mdpi.com

Table 1: Hypothetical NOESY Correlations for Conformational Analysis of this compound

Interacting ProtonsExpected NOE IntensityImplied Conformation
tert-butyl ↔ H6 (aromatic)StrongPivaloyl group oriented away from the methyl groups.
tert-butyl ↔ ortho-CH₃Weak/AbsentPivaloyl group oriented away from the methyl groups.
tert-butyl ↔ ortho-CH₃StrongPivaloyl group oriented towards the methyl groups.
meta-CH₃ ↔ H4 (aromatic)StrongProximity of the meta-methyl group to the H4 proton.

This table is illustrative and based on general principles of NOESY analysis.

The steric bulk of the ortho-methyl and tert-butyl groups in this compound may lead to hindered rotation around the C(aryl)-O bond. This restricted motion can be studied using dynamic NMR (DNMR) spectroscopy. youtube.comnih.gov At low temperatures, the rotation may be slow on the NMR timescale, resulting in distinct signals for atoms that would be equivalent with free rotation. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. youtube.com

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. researchgate.net This provides quantitative information about the energy required to overcome the steric hindrance and interconvert between different rotational conformers. Such studies offer valuable insights into the molecule's flexibility and the energetic landscape of its conformational space. nih.govnih.gov

NMR spectroscopy is a primary technique for studying the interactions between small molecules, like this compound, and larger host molecules or receptors in solution. northwestern.eduspringernature.comspringernature.com When a ligand binds to a receptor, changes can be observed in the NMR spectrum of either the ligand or the receptor. univr.it

One common approach is to monitor the chemical shifts of the ligand's protons upon titration with a receptor. Significant changes in chemical shifts, known as chemical shift perturbations (CSPs), can indicate which parts of the ligand are involved in the binding interaction. springernature.com For this compound, this could reveal whether the aromatic ring, the ester group, or the pivaloyl moiety is crucial for binding.

Saturation Transfer Difference (STD) NMR is another powerful technique for identifying binding ligands and mapping their binding epitopes. northwestern.edu In an STD-NMR experiment, a selective saturation pulse is applied to the resonances of the macromolecular receptor. This saturation is transferred to the binding ligand through spin diffusion, resulting in a decrease in the intensity of the ligand's NMR signals. The protons of the ligand that are in closest proximity to the receptor will show the largest saturation effect, thus identifying the binding interface. northwestern.edu

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides information about the behavior of molecules in solution, X-ray diffraction analysis of single crystals reveals the precise arrangement of atoms in the solid state. nih.gov

A successful single-crystal X-ray diffraction experiment on this compound would provide a definitive picture of its molecular conformation in the crystalline state. This includes precise bond lengths, bond angles, and torsion angles. The conformation observed in the crystal is often one of the low-energy conformations predicted by computational methods or observed in solution, although crystal packing forces can sometimes trap a higher-energy conformer.

The steric repulsion between the ortho-methyl group and the pivaloyl group, as well as within the pivaloyl group itself, would likely lead to a non-planar arrangement of the ester group relative to the phenyl ring. The exact dihedral angle between the plane of the aromatic ring and the plane of the ester group would be a key structural parameter determined from the crystal structure.

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular interactions. mdpi.com For this compound, several types of non-covalent interactions would be expected to govern its crystal packing. These can include:

C-H···O interactions: The hydrogen atoms of the methyl and tert-butyl groups can act as weak hydrogen bond donors to the oxygen atoms of the ester group in neighboring molecules. nih.gov

C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of the aromatic ring of an adjacent molecule. mdpi.com

π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, although this might be hindered by the bulky substituents.

The interplay of these interactions leads to specific, repeating patterns of molecular arrangement known as crystal packing motifs. llnl.govresearchgate.netnih.gov Common motifs for small organic molecules include herringbone, layered, and stacked structures. researchgate.netmdpi.com The analysis of the crystal structure of this compound would reveal which of these or other motifs are adopted, providing insight into the forces that stabilize the crystalline state. acs.orgresearchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions within the crystal lattice. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for probing its fragmentation pathways under ionization. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide mass measurements with high accuracy, typically within a few parts per million (ppm), enabling the confident assignment of a molecular formula.

For this compound (C₁₃H₁₈O₂), the theoretical exact mass of the molecular ion [M]⁺• can be calculated. This high-precision measurement allows for the differentiation between isobaric species, which have the same nominal mass but different elemental compositions.

Upon ionization, typically through electron impact (EI), the this compound molecule undergoes characteristic fragmentation. The analysis of these fragments provides valuable structural information. The fragmentation pathways are often rationalized based on the stability of the resulting carbocations and neutral losses.

A primary fragmentation pathway for esters involves the cleavage of the ester bond. For this compound, this can lead to the formation of a stable pivaloyl cation (tert-butylcarbonyl cation) and a 2,3-dimethylphenoxyl radical, or a 2,3-dimethylphenyl cation and a pivaloyloxy radical. The pivaloyl cation is particularly stable due to the electron-donating effect of the tert-butyl group and is often observed as a prominent peak in the mass spectrum.

Another significant fragmentation process is the formation of a highly stable tert-butyl cation through the loss of carbon dioxide from the pivaloyl cation. Additionally, rearrangements such as the McLafferty rearrangement can occur if the structural prerequisites are met, although this is less common for pivalate esters. The aromatic ring can also direct fragmentation, leading to characteristic ions corresponding to the substituted phenyl group.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Key Fragments

Ion/Fragment Molecular Formula Theoretical Exact Mass (m/z)
Molecular Ion [M]⁺• C₁₃H₁₈O₂⁺• 206.1307
Pivaloyl Cation C₅H₉O⁺ 85.0653
tert-Butyl Cation C₄H₉⁺ 57.0704
2,3-Dimethylphenyl Cation C₈H₉⁺ 105.0704
[M - C₄H₉]⁺ C₉H₉O₂⁺ 149.0603

Advanced Vibrational Spectroscopy (IR, Raman) for Bonding Characteristics and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are complementary, as the selection rules for vibrational transitions differ.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. Aromatic esters exhibit a strong and sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1715-1730 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring.

The C-O stretching vibrations of the ester group give rise to two distinct bands. The C-C-O stretch is generally observed between 1250 and 1310 cm⁻¹, while the O-C-C stretch appears in the 1100 to 1130 cm⁻¹ region. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methyl groups on the phenyl ring and the tert-butyl group of the pivalate moiety will exhibit characteristic C-H stretching and bending vibrations.

Raman Spectroscopy:

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the symmetric breathing vibration of the aromatic ring. The C=O stretch of the ester is also Raman active, though its intensity can vary. The various C-C and C-H vibrations of the alkyl and aromatic portions of the molecule will also produce characteristic Raman bands.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Functional Group Assignment
C-H Stretch (Aromatic) 3050-3100 3050-3100 Aromatic Ring
C-H Stretch (Aliphatic) 2850-3000 2850-3000 Methyl and tert-Butyl Groups
C=O Stretch ~1725 ~1725 Ester Carbonyl
C=C Stretch (Aromatic) 1450-1600 1450-1600 Aromatic Ring
C-H Bend (Aliphatic) 1370-1470 1370-1470 Methyl and tert-Butyl Groups
C-O Stretch (C-C-O) ~1280 ~1280 Ester Linkage
C-O Stretch (O-C-C) ~1115 ~1115 Ester Linkage
Aromatic Ring Bending 600-900 600-900 Aromatic Ring

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. libretexts.org For the comprehensive characterization of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison with spectral libraries or through detailed interpretation of the fragmentation pattern. The retention time from the gas chromatograph provides an additional layer of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC analysis. In LC-MS, separation is achieved based on the compound's polarity and affinity for the stationary and mobile phases. The eluent from the LC column is introduced into the mass spectrometer, often using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically produce the protonated molecule [M+H]⁺ or other adduct ions, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. LC-MS is particularly useful for analyzing this compound in complex matrices.

The combination of chromatographic separation with high-resolution mass spectrometric detection in hyphenated systems provides a powerful platform for both qualitative and quantitative analysis, ensuring the accurate and reliable characterization of this compound in various research contexts.

Computational and Theoretical Studies of 2,3 Dimethylphenyl Pivalate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens to examine electronic structure, reactivity, and energetics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2,3-dimethylphenyl pivalate (B1233124). nih.govmdpi.com DFT calculations can elucidate the electronic structure, which in turn governs the molecule's reactivity.

Key aspects of electronic structure and reactivity that can be predicted using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. fiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. frontiersin.org For an aromatic ester, the HOMO is typically localized on the phenyl ring, while the LUMO may have significant contributions from the carbonyl group.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting sites of interaction for electrophilic and nucleophilic attack. In 2,3-dimethylphenyl pivalate, the carbonyl oxygen would be an area of negative potential, while the hydrogen atoms of the methyl and pivaloyl groups would be regions of positive potential.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying global and local reactivity through indices such as electrophilicity, nucleophilicity, and Fukui functions. mdpi.com These descriptors can be used to compare the reactivity of different sites within the molecule and to predict the outcomes of various reactions.

Table 1: Representative DFT-Calculated Properties for an Aromatic Ester
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DIndicates overall polarity of the molecule

High-Level ab initio and Post-Hartree-Fock Methods (e.g., DLPNO-CCSD(T)) for Energetic Refinement

For highly accurate energy calculations, particularly for reaction barriers and conformational energies, methods beyond standard DFT are often required. High-level ab initio and post-Hartree-Fock methods provide a more rigorous treatment of electron correlation.

The Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples (DLPNO-CCSD(T)) method has emerged as a "gold standard" for its ability to achieve near-canonical CCSD(T) accuracy at a fraction of the computational cost, making it applicable to larger molecules. rsc.orgchemrxiv.orgchemrxiv.org

Applications for a molecule like this compound would include:

Conformational Energy Refinement: Precisely calculating the relative energies of different conformers (rotational isomers) of the molecule.

Reaction Energetics: Obtaining highly accurate activation energies and reaction enthalpies for processes such as hydrolysis or other transformations. rsc.org

Benchmarking DFT Functionals: The results from DLPNO-CCSD(T) can be used as a benchmark to assess the accuracy of various DFT functionals for a specific class of molecules. chemrxiv.orgchemrxiv.org

Table 2: Illustrative Energetic Refinement using DLPNO-CCSD(T) for a Phenyl Ester Reaction
ParameterDFT (B3LYP) Value (kcal/mol)DLPNO-CCSD(T) Value (kcal/mol)
Activation Energy25.428.1
Reaction Enthalpy-15.2-14.5

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of compounds.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. nih.govresearchgate.netacs.orgnih.gov By comparing the calculated spectra of different possible isomers or conformers with experimental spectra, the correct structure can be confirmed.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

Table 3: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Substituted Phenyl Ester (Illustrative)
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
Carbonyl C175.8176.5-0.7
Aromatic C1150.2151.0-0.8
Aromatic C2129.5130.1-0.6
Methyl C21.321.9-0.6

Molecular Dynamics Simulations

While quantum mechanics provides a static, time-independent picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment.

Conformational Analysis and Energy Landscapes

Esters can exist in different conformations due to rotation around single bonds, primarily the C-O-C-C and O-C-C(phenyl) dihedral angles. cdnsciencepub.comimperial.ac.ukresearchgate.net MD simulations can explore the potential energy surface of this compound to identify stable conformers and the energy barriers between them. This provides a dynamic view of the molecule's flexibility and the relative populations of different conformations at a given temperature. plos.org

Solvent Effects and Solvation Dynamics

The solvent environment can significantly influence the behavior of a molecule. nih.govias.ac.in MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. researchgate.net

Key insights from such simulations include:

Solvation Shell Structure: MD can reveal the arrangement of solvent molecules around the solute, identifying preferential interactions such as hydrogen bonding or hydrophobic packing. researchgate.netmdpi.com

Solvent Effects on Conformation: The presence of a solvent can alter the conformational preferences of the solute compared to the gas phase. MD simulations can quantify these effects. biu.ac.il

Transport Properties: Properties such as diffusion coefficients can be calculated, providing information on how the molecule moves within a particular solvent.

Table 4: Representative Data from a Molecular Dynamics Simulation of an Aromatic Ester in Water
PropertyCalculated ValueSignificance
Average Number of Water Molecules in First Solvation Shell25Indicates the extent of hydration
Diffusion Coefficient (x 10-5 cm2/s)1.2Describes molecular mobility in the solvent
Predominant Dihedral Angle (C-O-C-C)175°Shows the most stable conformation in solution

Theoretical Studies of Catalytic Mechanisms and Ligand Design

Theoretical studies focusing specifically on this compound are not extensively documented in the literature. However, computational chemistry provides valuable insights into the catalytic mechanisms and ligand design for reactions involving structurally similar bulky aryl esters. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways and understanding the role of catalysts in such transformations.

For instance, in palladium-catalyzed reactions, which are common for aryl esters, DFT studies have been instrumental in mapping out the catalytic cycle. These studies often reveal that the oxidative addition of the aryl ester to the palladium(0) complex is a critical step. The electronic and steric properties of both the aryl group and the ester's acyl group significantly influence the energy barrier of this step. In the case of this compound, the bulky tert-butyl group of the pivalate and the two methyl groups on the phenyl ring would sterically encumber the approach to the palladium center.

Theoretical investigations into ligand design for palladium-catalyzed cross-coupling reactions of aryl esters emphasize the need for ligands that can promote the challenging oxidative addition step. researchgate.net Effective ligands are typically electron-rich and possess a large bite angle, which can facilitate the formation of the active catalytic species and stabilize the transition state. Computational models are employed to predict the efficacy of novel ligands by calculating key parameters such as the energy of the highest occupied molecular orbital (HOMO) of the catalyst and the activation energy for the oxidative addition. For a substrate like this compound, ligands that can accommodate significant steric bulk while maintaining high reactivity are desirable.

The table below illustrates key parameters often investigated in theoretical studies of catalytic cycles involving aryl esters, which would be relevant for understanding the reactivity of this compound.

Parameter StudiedComputational MethodRelevance to this compound
Oxidative Addition BarrierDFTThe steric hindrance from the 2,3-dimethyl and pivalate groups would likely increase this energy barrier, making it a key focus of theoretical investigation.
Reductive Elimination BarrierDFTThis step is generally less sensitive to steric effects on the aryl group but can be influenced by the ligand.
Ligand Bite AngleMolecular Mechanics / DFTOptimal bite angle is crucial for accommodating the bulky substrate and promoting efficient catalysis.
Catalyst HOMO EnergyDFTA higher HOMO energy of the palladium catalyst generally correlates with a lower oxidative addition barrier.

Structure–Reactivity Relationship Modeling

The reactivity of an ester in processes like hydrolysis or catalyzed cross-coupling is governed by a combination of electronic and steric factors. For substituted phenyl esters, Hammett plots are a classic tool for correlating reaction rates with electronic effects of the substituents. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).

In the case of this compound, the two methyl groups are in the ortho and meta positions. The electronic effect of a methyl group is generally electron-donating. However, the ortho methyl group also introduces a significant steric effect. This steric hindrance can impede the approach of a nucleophile or a catalyst to the ester's carbonyl group, thereby slowing down reactions like hydrolysis. rsc.orgnih.gov

Computational modeling can be used to quantify these effects. For example, the steric parameter (Eₛ) can be calculated using computational chemistry software. Electronic parameters, such as the calculated partial charge on the carbonyl carbon or the energy of the lowest unoccupied molecular orbital (LUMO), can also be correlated with reactivity. A higher positive charge on the carbonyl carbon and a lower LUMO energy generally correspond to a higher reactivity towards nucleophilic attack.

The following table summarizes the expected influence of the structural features of this compound on its reactivity based on general principles of structure-reactivity relationships.

Structural FeatureElectronic EffectSteric EffectPredicted Impact on Reactivity
Pivalate group (tert-butyl)Weakly electron-donatingHighDecreases reactivity due to steric shielding of the carbonyl carbon.
2-Methyl group (ortho)Electron-donatingHighDecreases reactivity due to both steric hindrance and electron donation.
3-Methyl group (meta)Electron-donatingLowDecreases reactivity primarily through its electron-donating effect.

These qualitative predictions can be quantified through computational studies that calculate descriptors such as those listed below and correlate them with experimentally determined or computationally predicted reaction rates for a series of related compounds.

DescriptorTypical Computational MethodRelevance to Reactivity
Steric Parameter (Eₛ)Molecular Mechanics / DFTQuantifies the steric hindrance around the reaction center.
Partial Charge on Carbonyl CarbonDFT (e.g., Mulliken, NBO)A more positive charge indicates greater electrophilicity and higher reactivity towards nucleophiles.
LUMO EnergyDFTA lower LUMO energy suggests a greater susceptibility to nucleophilic attack.
Hammett Constants (σ)Can be estimated computationallyPredicts the electronic influence of substituents on the reaction rate.

By applying these computational and theoretical approaches, a deeper understanding of the factors governing the reactivity of this compound can be achieved, even in the absence of extensive experimental data for this specific compound.

Applications in Organic Synthesis and Materials Science

As a Synthetic Intermediate in Multi-step Organic Transformations

In the realm of multi-step organic transformations, a synthetic intermediate is a compound that is formed in one step and then used in a subsequent step to synthesize a more complex molecule. While specific examples of multi-step syntheses where 2,3-Dimethylphenyl pivalate (B1233124) serves as a key intermediate are not prominently reported in scientific literature, the synthesis of related structures provides insight into its potential utility. For instance, N-(2,3- and 3,5-Dimethylphenyl)-β-alanines have been synthesized and subsequently used to create more complex heterocyclic structures like dihydropyrimidinediones and tetrahydropyridones. researchgate.net This suggests that dimethylphenyl derivatives can be valuable building blocks in organic synthesis. The pivalate group in 2,3-Dimethylphenyl pivalate could be envisioned as a precursor that, after hydrolysis to the corresponding phenol (B47542), allows for further functionalization of the aromatic ring.

Role as a Protecting Group for Phenols in Complex Molecule Synthesis

The pivaloyl (Pv) group is a well-established protecting group for alcohols and phenols in the synthesis of complex molecules. Its steric bulk provides robust protection under a variety of reaction conditions, yet it can be removed when necessary. The primary function of a protecting group is to mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule.

While the use of this compound specifically as a protecting group is not widely documented, the general utility of pivaloates for phenol protection is a common strategy in organic synthesis. The stability of the pivaloate ester to a range of reagents makes it a valuable tool for chemists.

Table 1: General Stability of Pivaloate Protecting Groups

Reagent/Condition Stability
Acidic Hydrolysis Labile
Basic Hydrolysis Labile
Oxidizing Agents Generally Stable
Reducing Agents Generally Stable

This table represents the general stability of pivaloate esters and is not specific to this compound.

Precursor for Advanced Materials and Polymers

The development of advanced materials and polymers with tailored properties is a significant area of research. The incorporation of specific molecular fragments can influence the thermal, mechanical, and optical properties of the resulting materials.

There is limited direct evidence for the incorporation of this compound into high-performance lacquers and coatings. However, the field of coatings often utilizes ester compounds to achieve desired properties such as durability, gloss, and resistance to environmental factors. googleapis.com Cross-linked polyesters, for example, are used in paints and lacquers. ksu.edu.sa The rigid dimethylphenyl group and the bulky pivaloate moiety could theoretically contribute to the formation of robust polymer networks suitable for coating applications.

The polymerization of vinyl esters, such as vinyl pivalate, is a known method for producing polymers with specific properties. Radical polymerization of vinyl pivalate has been studied, with solvent effects influencing the molecular weight and stereoregularity of the resulting polymer. researchgate.net The presence of a phenyl group can also impact the polymerization of related monomers. psu.edu While the direct polymerization of a vinyl derivative of this compound is not described in the available literature, it represents a potential route to novel polymers. The substitution on the phenyl ring would be expected to influence the polymer's properties.

As a Ligand Component or Precursor in Metal-Organic Catalysis

In metal-organic catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of the metal center. Carboxylate ligands, including pivalates, are commonly used in the synthesis of metal complexes and metal-organic frameworks (MOFs).

The design and synthesis of novel catalyst systems often involve the use of tailored ligands to create specific coordination environments around a metal ion. While there are no specific reports on the use of this compound as a ligand in catalysis, the broader class of pivalate ligands has been employed in the construction of metal-organic frameworks and coordination polymers. mdpi.com These materials can have applications in catalysis, gas storage, and separation. The dimethylphenyl group could offer steric hindrance and electronic effects that might influence the catalytic behavior of a metal center. The synthesis of metal-organic frameworks often involves the reaction of a metal salt with an organic linker, and this compound could potentially be hydrolyzed in situ to provide the corresponding phenol for coordination, or the pivalate itself could act as a ligand.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(2,3-Dimethylphenyl)-β-alanine
N-(3,5-Dimethylphenyl)-β-alanine
Dihydropyrimidinedione
Tetrahydropyridone

Investigation of Catalytic Efficiency and Selectivity

The utility of this compound in organic synthesis is intrinsically linked to the efficiency and selectivity of the catalytic systems employed for its transformations. The pivalate group, while being a useful leaving group, also exerts electronic and steric influences that can affect the outcome of catalytic reactions.

Research into the cross-coupling of aryl pivalates has demonstrated that the choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov For nickel-catalyzed Suzuki-Miyaura couplings of aryl pivalates, complexes with electron-rich phosphine (B1218219) ligands have been shown to be effective. nih.govnih.gov The catalytic cycle typically involves the oxidative addition of the aryl C-O bond to a low-valent metal center, a step that is often rate-determining.

In the case of this compound, the presence of two methyl groups in the ortho and meta positions of the phenyl ring introduces specific steric and electronic effects. The ortho-methyl group can sterically hinder the approach of the catalyst to the C-O bond, potentially slowing down the rate of oxidative addition. However, the electron-donating nature of the methyl groups can also increase the electron density of the aromatic ring, which may facilitate certain steps in the catalytic cycle.

The selectivity of reactions involving this compound is also a key area of investigation. For instance, in C-H functionalization reactions where the pivalate group might act as a directing group, the substitution pattern on the phenyl ring will dictate the regioselectivity of the reaction. The interplay between the directing effect of the pivalate and the inherent reactivity of the substituted aromatic ring is a subject of ongoing research.

Table 1: Representative Catalytic Systems for Aryl Pivalate Cross-Coupling

Catalyst Precursor Ligand Base Solvent Application
Ni(cod)₂ PPh₃ K₃PO₄ Toluene Suzuki-Miyaura Coupling
Pd(OAc)₂ SPhos Cs₂CO₃ Dioxane Suzuki-Miyaura Coupling

This table presents catalytic systems known to be effective for the cross-coupling of aryl pivalates in general. The optimal conditions for this compound may vary.

Development of Advanced Analytical Standards and Reagents

The development of advanced analytical standards and reagents is crucial for ensuring the accuracy and reliability of chemical analyses. While this compound is a distinct chemical entity, its application as a certified reference material or an advanced analytical reagent is not widely documented in publicly available literature.

The synthesis of high-purity this compound would be a prerequisite for its use as an analytical standard. This would involve a robust purification method, such as recrystallization or chromatography, followed by comprehensive characterization using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

In principle, this compound could serve as a standard for the development of analytical methods for quantifying related compounds, such as other aryl pivalates or derivatives of 2,3-dimethylphenol (B72121). Its distinct chemical structure would give rise to a unique analytical signature, for example, in chromatographic methods or spectroscopic analyses.

Furthermore, in the context of process chemistry, this compound could be used as a reagent in the development of new synthetic methodologies. Its specific steric and electronic properties could be exploited to probe the mechanisms of chemical reactions or to optimize reaction conditions for the synthesis of more complex molecules.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₃H₁₈O₂
2,3-dimethylphenol C₈H₁₀O
Pivaloyl chloride C₅H₉ClO
Pivalic anhydride (B1165640) C₁₀H₁₈O₃
Nickel(II) chloride NiCl₂
Triphenylphosphine C₁₈H₁₅P
Potassium phosphate K₃PO₄
Palladium(II) acetate (B1210297) C₄H₆O₄Pd
SPhos C₂₇H₃₃OP
Cesium carbonate Cs₂CO₃
1,1'-Bis(diphenylphosphino)ferrocene C₃₄H₂₈FeP₂
Toluene C₇H₈
Dioxane C₄H₈O₂

Environmental Fate and Transformation Research

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, including hydrolysis and photolysis, are significant initial steps in the environmental transformation of 2,3-Dimethylphenyl pivalate (B1233124).

Table 1: Expected Hydrolysis Products of 2,3-Dimethylphenyl pivalate

Reactant Products
This compound 2,3-Dimethylphenol (B72121)

Direct photolytic degradation studies of this compound are not extensively documented. However, the primary hydrolysis product, 2,3-dimethylphenol, can undergo photolytic degradation. Research has shown that 2,3-dimethylphenol can be degraded under UV light irradiation. researchgate.netiiste.org

One study investigated the photochemical degradation of 2,3-dimethylphenol using various semiconductor nanoparticles such as TiO2, ZnS, and SnO2 as photocatalysts. researchgate.netiiste.org The degradation was carried out using UV light at a wavelength of 267 nm in the presence of oxygen. The results indicated that the rate of degradation followed pseudo-first-order kinetics and was influenced by the type and amount of photocatalyst used, with nano TiO2 showing the highest activity. researchgate.netiiste.org This suggests that once formed via hydrolysis, 2,3-dimethylphenol may be susceptible to photocatalytic degradation in sunlit surface waters or soils containing suitable mineral surfaces.

Biotic Transformation and Metabolism in Soil and Water Systems

The primary route for the environmental breakdown of this compound is expected to be initiated by hydrolysis, followed by the microbial degradation of its products, 2,3-dimethylphenol and pivalic acid.

The biodegradation of 2,3-dimethylphenol has been investigated in studies focusing on various dimethylphenol isomers. Research has demonstrated that mixed and axenic bacterial cultures, isolated from environments contaminated with phenolic compounds, are capable of degrading 2,3-dimethylphenol. nih.govresearchgate.net For instance, a bacterial strain identified as Delftia sp. LCW has been shown to utilize 2,3-dimethylphenol as a sole source of carbon and energy. researchgate.net

The microbial degradation of phenolic compounds typically begins with the hydroxylation of the aromatic ring to form a catechol derivative. This is followed by ring cleavage, which can occur via either an ortho or meta pathway, catalyzed by dioxygenase enzymes. nih.gov Studies on various Pseudomonas species have shown that dimethylphenols can induce catechol 2,3-dioxygenase activity, indicating a meta cleavage pathway. nih.gov In contrast, other Pseudomonas strains utilize an ortho cleavage pathway for similar compounds. nih.gov The specific pathway for 2,3-dimethylphenol can vary depending on the microbial species present.

The other hydrolysis product, pivalic acid, is generally more resistant to biodegradation than 2,3-dimethylphenol. scbt.com Some studies suggest that biodegradation of pivalic acid occurs slowly and only in acclimated systems. nih.gov Its persistence is attributed to the quaternary carbon atom, which hinders typical beta-oxidation pathways. researchgate.net

While specific studies detailing the complete metabolite profile of 2,3-dimethylphenol degradation are limited, research on closely related isomers provides insights into potential intermediates. For example, the degradation of 2,4- and 3,4-dimethylphenol (B119073) by certain bacterial strains has been shown to result in the formation of dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively. nih.gov It is plausible that the degradation of 2,3-dimethylphenol could lead to the formation of corresponding hydroxylated benzoic acids before further breakdown. The ultimate products of complete mineralization would be carbon dioxide and water.

Pivalic acid, one of the initial hydrolysis products, shows a higher potential for persistence in the environment. scbt.comnih.gov Biodegradation data indicates that it does not readily biodegrade within a standard 28-day test period. scbt.com Its degradation, when it occurs, may proceed through specialized pathways involving vitamin B12-dependent isomerases in certain bacteria. researchgate.net

Analytical Method Development for Environmental Monitoring of this compound

The development of sensitive and specific analytical methods is essential for the detection and quantification of this compound in environmental matrices such as soil and water. While no standardized methods specifically for this compound are documented, established techniques for the analysis of similar aromatic esters can be adapted.

The primary analytical techniques suitable for the determination of this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govhplcvials.comgmi-inc.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. longdom.orgnih.gov For the analysis of this compound, a soil or water sample would first undergo an extraction step to isolate the compound from the matrix. Common extraction techniques include liquid-liquid extraction or solid-phase extraction (SPE) for water samples, and ultrasonic or accelerated solvent extraction for soil samples. sciopen.comcabidigitallibrary.orgresearchgate.net

The extracted sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides both qualitative (identification based on mass spectrum) and quantitative (concentration) information. longdom.org

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of less volatile or thermally labile compounds. hplcvials.comgmi-inc.com Similar to GC-MS, sample preparation involving extraction and cleanup is necessary. In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile phase and the stationary phase. researchgate.net

Detection in HPLC can be accomplished using various detectors, with a UV detector or a mass spectrometer (LC-MS) being the most common for this type of compound. LC-MS, in particular, offers high sensitivity and selectivity. mdpi.com

Table 2: Potential Analytical Methods for this compound

Technique Principle Sample Preparation Detection Advantages
GC-MS Separation by volatility, detection by mass-to-charge ratio. longdom.org Extraction (LLE, SPE, ultrasonic), derivatization (optional). sciopen.comresearchgate.net Mass Spectrometry. nih.gov High sensitivity and specificity, good for volatile compounds.
HPLC Separation by polarity, detection by UV or mass. gmi-inc.com Extraction (LLE, SPE), filtration. hplcvials.com UV, Mass Spectrometry (LC-MS). mdpi.com Suitable for less volatile compounds, high resolution.

Method validation, including determination of detection limits, quantification limits, accuracy, and precision, would be a critical step in establishing a reliable analytical procedure for the environmental monitoring of this compound.

Q & A

Basic: What are the recommended synthetic routes for 2,3-dimethylphenyl pivalate, and how can purity be optimized?

Answer:
A common method involves the esterification of 2,3-dimethylphenol with pivaloyl chloride (trimethylacetyl chloride) under anhydrous conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) can accelerate the reaction. For purity optimization:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted phenol and byproducts .
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection .
  • Recrystallization from ethanol/water mixtures improves crystallinity and purity (>98% achievable) .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • GC-MS : Identifies molecular ion peaks (m/z 206.28) and fragmentation patterns (e.g., loss of pivaloyl group at m/z 121) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity and detect phenolic impurities .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and tert-butyl carbons (δ 27–29 ppm for CH₃, δ 39 ppm for quaternary C) .
  • FT-IR : Confirms ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl groups (>3400 cm⁻¹) .

Advanced: How do carboxylate-assisted transition-metal catalysts influence the reactivity of this compound in C–H functionalization?

Answer:
Carboxylate ligands (e.g., pivalate) facilitate concerted metalation-deprotonation (CMD) mechanisms in palladium- or ruthenium-catalyzed C–H bond activation. For this compound:

  • The pivalate group acts as a transient directing group, enabling regioselective functionalization at the aromatic ortho position .
  • Computational studies (DFT) suggest that steric effects from the 2,3-dimethyl substituents may slow metalation kinetics, requiring elevated temperatures (80–120°C) .
  • Experimental optimization: Screen Pd(OAc)₂/RuCl₃ catalysts with additives like Ag₂CO₃ to improve turnover .

Advanced: How can conflicting data on thermal stability be resolved for this compound?

Answer:
Discrepancies in decomposition temperatures (e.g., 150–200°C) arise from varying experimental conditions:

  • Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres. In N₂, decomposition begins at ~180°C; in O₂, oxidative cleavage occurs at lower temperatures (~150°C) .
  • Differential Scanning Calorimetry (DSC) : Identifies exothermic events (e.g., ester pyrolysis) and phase transitions .
  • Mitigate instability by storing the compound at ≤4°C in amber vials to prevent photodegradation .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazard Classification : Class 4-3-III (flammable liquid, irritant). Use explosion-proof equipment and avoid open flames .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% NaOH solution .

Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-position (para to ester) shows higher electrophilic susceptibility due to electron-withdrawing effects of the pivalate group .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction barriers .
  • Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .

Advanced: How does steric hindrance from 2,3-dimethyl substituents impact enzymatic hydrolysis studies?

Answer:

  • Enzyme Screening : Lipases (e.g., Candida antarctica) show reduced activity due to hindered access to the ester bond. Use immobilized enzymes or surfactant-assisted systems to improve substrate accessibility .
  • Kinetic Analysis : Michaelis-Menten parameters (Km, Vmax) indicate lower affinity (higher Km) compared to unsubstituted phenyl pivalates .
  • Molecular Docking : Visualize steric clashes in enzyme active sites (e.g., using AutoDock Vina) .

Basic: What are the documented applications of this compound in pharmaceutical intermediates?

Answer:

  • α1-Receptor Antagonists : Serves as a precursor for 1-(2,3-dimethylphenyl)piperazine, a key intermediate in antihypertensive agents .
  • Prodrug Design : The pivalate group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Advanced: How can contradictions in reported synthetic yields be addressed systematically?

Answer:

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (25–120°C), and solvent polarity (toluene vs. DMF) to identify optimal conditions .
  • In-situ Monitoring : Use ReactIR to track esterification kinetics and intermediate formation .
  • Byproduct Analysis : GC-MS or LC-HRMS identifies side products (e.g., diesters or oxidized species) for targeted suppression .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.